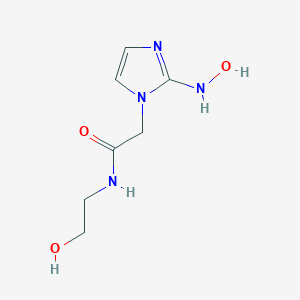

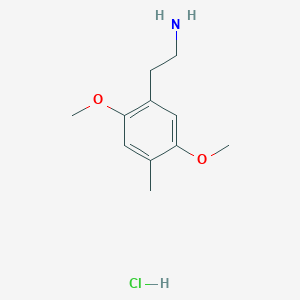

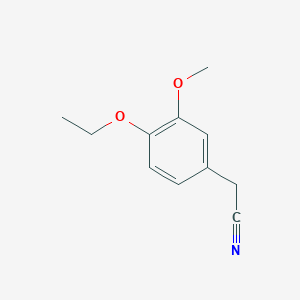

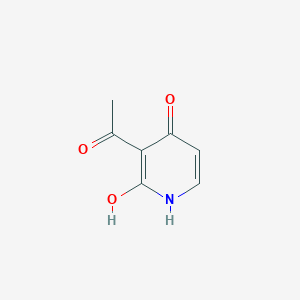

3-Acetyl-4-hydroxypyridin-2(1H)-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-Acetyl-4-hydroxypyridin-2(1H)-one and its derivatives has been explored through various methods. Nikam and Kappe (2017) describe a simple and efficient method for the synthesis of acetyl and iodo derivatives of 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones and 4-hydroxy-1-phenylpyridin-2(1H)-ones, achieving excellent yields (Nikam & Kappe, 2017). Another approach by Shi et al. (2008) involves a green synthesis of 3,3′-benzylidenebis derivatives through a multi-component reaction in ionic liquid, highlighting an environmentally friendly method (Shi, Ji, Ni, & Yang, 2008).

Molecular Structure Analysis

The molecular structure of 3-Acetyl-4-hydroxypyridin-2(1H)-one and related compounds has been studied using various spectroscopic techniques. Griffith and Mostafa (1992) synthesized complexes with 3-hydroxypyridin-2-one, characterizing them through Raman, IR, NMR, and mass spectra, offering insights into the structural aspects of these compounds (Griffith & Mostafa, 1992).

Chemical Reactions and Properties

3-Acetyl-4-hydroxypyridin-2(1H)-one participates in various chemical reactions, leading to the formation of novel compounds. The work by Nikam and Kappe (2015) demonstrates the cyclization and ring-opening reactions of aryl ketone anilides to afford 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones, further illustrating the compound's reactivity and versatility (Nikam & Kappe, 2015).

Physical Properties Analysis

The physical properties of 3-Acetyl-4-hydroxypyridin-2(1H)-one derivatives, including melting points, solubility, and crystalline forms, are essential for their application in various fields. Gümüş et al. (2022) synthesized and analyzed the crystal structure of related compounds, providing insights into the hydrogen bonding and molecular interactions within the crystal lattice (Gümüş, Kansız, Tulemisova, Dege, & Saif, 2022).

Chemical Properties Analysis

The chemical properties of 3-Acetyl-4-hydroxypyridin-2(1H)-one, such as its reactivity with various reagents, stability under different conditions, and potential to form complexes with metals, have been extensively studied. For instance, the synthesis and physicochemical characterization by Liu et al. (1999) of novel iron chelators derived from 3-hydroxypyridin-4-ones provide valuable information on the compound's ability to bind iron ions, highlighting its chemical properties and potential applications (Liu, Khodr, Liu, Lu, & Hider, 1999).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations in Organic and Medicinal Chemistry : These compounds are significant in synthetic organic and medicinal chemistry due to their potential for forming useful compounds and their diverse reactions (Abdou et al., 2019).

Potential Antiparasitic Agents : Acetylated derivatives of 3-hydroxypyridine have shown promising growth inhibitory activity against Leishmania mexicana, indicating their potential as antiparasitic agents (García Liñares et al., 2012).

Antimalarial Activity and Iron Overload Treatment : Introducing basic nitrogen centers into these compounds enhances their antimalarial activity. They also show potential in treating thalassemia-linked iron overload (Dehkordi et al., 2008).

Iron Chelation in Thalassemia : Alkyl-substituted derivatives act as oral iron chelators, potentially facilitating iron excretion in conditions like thalassemia (Liu et al., 1999).

DNA Protection : These compounds can inhibit the reaction of DNA with certain chemicals, demonstrating their antioxidative properties (Troitskaya et al., 1976).

Tyrosinase Inhibition Minimization : Alterations at specific positions on the compound can minimize its inhibition of tyrosinase, an enzyme involved in melanin production, without significantly affecting its iron affinity (Hider & Lerch, 1989).

Complex Formation with Metal Ions : These derivatives can form stable complexes with metal ions like Fe(III) and Pb(II), with certain substitutions enhancing selectivity for Pb(II) over other metal ions (Katoh et al., 2006).

Ligand Promotions in Drug Discovery : They serve as versatile ligands for promoting chemical reactions in drug discovery (Wang et al., 2016).

Inhibitory Activity in Biochemistry : Their molecular dimensions and lipophilicity play crucial roles in inhibiting enzymes like mammalian tyrosine hydroxylase and 5-lipoxygenase, with implications in treating various diseases (Liu et al., 2001; Liu et al., 2002).

Bacterial Growth Inhibition : They are effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria, potentially benefiting the treatment of external infections such as wounds (Qiu et al., 2011).

Eigenschaften

IUPAC Name |

3-acetyl-4-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4(9)6-5(10)2-3-8-7(6)11/h2-3H,1H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLHSJZJTYJEEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CNC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00715607 | |

| Record name | 3-Acetyl-4-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-4-hydroxypyridin-2(1H)-one | |

CAS RN |

106727-54-2 | |

| Record name | 3-Acetyl-4-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B27175.png)